molecular formula C11H16N2O2S B13173869 2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione

2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione

Cat. No.: B13173869
M. Wt: 240.32 g/mol
InChI Key: VOLCEGNUCYAADY-VIFPVBQESA-N
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Description

2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione is a heterocyclic compound that contains a thiazolidine ringThe presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-(1-aminoethyl)phenylamine with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. Green chemistry approaches, such as the use of deep eutectic solvents, can also be employed to minimize environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione
  • 2-(3-acetylphenyl)-1,2-thiazolidine-1,1-dione
  • Thiazolidine-2,4-dione

Uniqueness

2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the aminoethyl group enhances its potential as a pharmacologically active compound, making it a valuable candidate for drug development .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

(1S)-1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine

InChI

InChI=1S/C11H16N2O2S/c1-9(12)10-4-2-5-11(8-10)13-6-3-7-16(13,14)15/h2,4-5,8-9H,3,6-7,12H2,1H3/t9-/m0/s1

InChI Key

VOLCEGNUCYAADY-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)N2CCCS2(=O)=O)N

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)N

Origin of Product

United States

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